molecular formula C19H19N3O4S2 B10928133 2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole

2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole

Cat. No.: B10928133
M. Wt: 417.5 g/mol
InChI Key: NZPQBADYZFTGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazole core, which is known for its stability and biological activity, combined with an imidazolidinyl group and a sulfonyl moiety, enhancing its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The imidazolidinyl group is introduced via a nucleophilic substitution reaction, where an appropriate imidazolidine derivative reacts with the benzoxazole intermediate. The sulfonyl group is then added through a sulfonation reaction, using reagents such as sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole is unique due to its combination of a benzoxazole core with an imidazolidinyl and sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone

InChI

InChI=1S/C19H19N3O4S2/c1-14-6-8-15(9-7-14)28(24,25)22-11-10-21(13-22)18(23)12-27-19-20-16-4-2-3-5-17(16)26-19/h2-9H,10-13H2,1H3

InChI Key

NZPQBADYZFTGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.